N-[2-(4-chlorophenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide
Overview
Description
N-[2-(4-chlorophenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide is an organic compound with a complex structure that includes a chlorophenoxy group, a nitrophenyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 2-nitro-4-(trifluoromethyl)benzenethiol in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-[2-(4-chlorophenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition: The double bonds in the aromatic rings can participate in addition reactions with electrophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(4-chlorophenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
N-[2-(4-chlorophenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide can be compared with similar compounds such as:
N-[2-(2-chlorophenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide: This compound has a similar structure but with a different position of the chlorine atom on the phenoxy group.
N-[2-(4-bromophenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O4S/c18-12-2-4-13(5-3-12)27-8-7-22-16(24)10-28-15-6-1-11(17(19,20)21)9-14(15)23(25)26/h1-6,9H,7-8,10H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTIAFKTRAHWFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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